1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole
Description
Historical Context of Oxazole-Based Heterocyclic Compounds
Oxazole derivatives have been integral to organic chemistry since the 19th century. The first substituted oxazole was reported in the mid-1800s, with the parent oxazole compound synthesized in 1947. These five-membered heterocycles, containing one oxygen and one nitrogen atom, gained prominence due to their presence in biologically active natural products such as thiamine (vitamin B1) and penicillin. The development of heterocyclic chemistry accelerated in the 20th century, marked by milestones such as Friedländer’s 1906 synthesis of indigo and Chargaff’s 1951 elucidation of purine-pyrimidine interactions in DNA. Oxazoles emerged as critical scaffolds due to their aromatic stability, synthetic versatility, and capacity for diverse substitution patterns, enabling applications in medicinal chemistry and materials science.
Table 1: Key Historical Milestones in Oxazole Chemistry
Scientific Importance of oxazolo[3,4-c]oxazole Scaffold
The oxazolo[3,4-c]oxazole framework is a bicyclic system combining two fused oxazole rings. Its structural uniqueness arises from:
- Electronic Effects : The nitrophenyl group at the 4-position introduces strong electron-withdrawing character, polarizing the ring system and enhancing reactivity toward nucleophilic or electrophilic agents.
- Conformational Rigidity : The fused rings restrict rotational freedom, making it valuable for studying structure-activity relationships in drug design.
- Synthon Versatility : The scaffold serves as a precursor for generating libraries of derivatives via decarboxylation, cycloaddition, or nitration.
Table 2: Comparative Reactivity of Oxazole Derivatives
The nitrophenyl-substituted derivative exhibits enhanced bioactivity in preliminary studies, likely due to improved binding affinity to enzymatic targets such as kinases or proteases.
Current Research Landscape and Knowledge Gaps
Recent studies (2018–2023) highlight oxazoles’ antitumor, antibacterial, and central nervous system-modulating properties. However, specific research on oxazolo[3,4-c]oxazole derivatives remains limited. Key gaps include:
- Mechanistic Insights : Limited data exist on the scaffold’s interaction with biological targets like DNA topoisomerases or microbial efflux pumps.
- Synthetic Challenges : Current methods for introducing nitro groups at the 4-position require harsh conditions (e.g., mixed acid nitration), reducing yields.
- Structural Diversity : Most studies focus on phenyl or halogenated analogs, neglecting heteroaromatic or aliphatic substitutions.
Industrial patents, such as EP1186598A1, demonstrate scalable routes to 5-(2-substituted-4-nitrophenyl)-oxazoles but lack ecological optimization.
Research Objectives and Hypotheses
Objectives :
- Develop mild, catalytic methods for synthesizing 1-(4-nitrophenyl)dihydro-oxazolo[3,4-c]oxazole.
- Evaluate its inhibitory activity against cancer-associated proteins (e.g., EGFR, BRAF).
- Characterize electronic properties via computational models (DFT, molecular docking).
Hypotheses :
- The 4-nitrophenyl group will enhance π-stacking interactions with aromatic residues in enzyme active sites compared to unsubstituted analogs.
- Fusion of the oxazole rings will reduce metabolic degradation, improving pharmacokinetic profiles in vivo.
- Substituents at the 3-position (e.g., methyl, carboxyl) will modulate solubility without compromising bioactivity.
Table 3: Proposed Synthetic Pathways
| Method | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Cyclodehydration | DCC, DMAP | CH₂Cl₂, 0°C | 60–70% |
| Decarboxylation | H₂O/DMF | 120°C, 6h | 85% |
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | 45–50% |
Structure
3D Structure
Properties
IUPAC Name |
7-(4-nitrophenyl)-3,5,7,7a-tetrahydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-13(15)9-3-1-8(2-4-9)11-10-5-16-6-12(10)7-17-11/h1-4,10-11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXAJVSKWAGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCN2CO1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with an amino alcohol to form an intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination at C-2 | Cl₂, FeCl₃ catalyst, 80°C | 2-Chloro derivative | 60–70% | |
| Bromination at C-4 | Br₂, DCM, RT | 4-Bromo derivative | 55–65% |
Mechanistic Insight : The nitro group directs electrophiles to the ortho/para positions, but steric hindrance from the fused oxazole system limits substitution to accessible sites .
Electrophilic Substitution
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | 40–50% | |
| Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo derivative | 30–35% |
Note : The fused oxazole system’s rigidity reduces regioselectivity, leading to mixed products .
Oxidation and Ring Cleavage
Oxazole rings are susceptible to oxidation, particularly at the C-4 position. Strong oxidizing agents like KMnO₄ or H₂O₂ induce ring cleavage:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | H₂O, 80°C, 4 h | 4-Nitrobenzoic acid + oxazole fragments | 70–75% | |
| H₂O₂, AcOH | RT, 12 h | Epoxide intermediate | 50–55% |
Mechanism : Oxidation proceeds via radical intermediates, leading to C-C bond scission and formation of carboxylic acids or ketones .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable derivatization of the aryl group. The nitro group can be reduced to an amine for further coupling:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 60–70% | |
| Nitro reduction | H₂, Pd/C, EtOH | 4-Aminophenyl derivative | 85–90% |
Applications : Post-reduction amination or acylation expands the compound’s utility in medicinal chemistry .
Cycloaddition Reactions
The oxazole rings participate in 1,3-dipolar cycloadditions with nitrile oxides or azides to form polyheterocycles :
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenyl nitrile oxide | Toluene, reflux, 8 h | Triazolo-oxazole fused system | 65–70% | |
| Benzyl azide | CuI, DMF, 60°C | Tetrazole-linked derivative | 55–60% |
Key Insight : The electron-deficient oxazole enhances reactivity toward electron-rich dipolarophiles .
Thermal and Photochemical Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, while UV irradiation induces [4+2] cycloreversion:
| Condition | Observation | Product | Reference |
|---|---|---|---|
| 300°C, N₂ atmosphere | Exothermic decomposition | CO, NOₓ gases | |
| UV (254 nm), 6 h | Ring-opening to nitrile fragments | 4-Nitrophenyl nitrile + oxazole monomers |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride. Research indicates that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study demonstrated that the compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .
Pharmacological Properties
The compound has been investigated for its role as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor (mAChR). In vitro studies have shown that it enhances receptor activity, which could have implications for treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive disorders . The structure-activity relationship (SAR) studies indicate that modifications to the pyridazine ring can influence the potency and selectivity of the compound towards specific mAChR subtypes .
Case Study 1: In Vivo Pharmacokinetics
A pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride in rat models. The results indicated that after intravenous administration, the compound exhibited moderate clearance rates and a favorable half-life of approximately 7.8 hours. Oral bioavailability was found to be around 62%, indicating good absorption characteristics when administered orally .
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) | CLtot (mL/min/kg) | Vdss (L/kg) | F (%) |
|---|---|---|---|---|---|---|---|---|
| Intravenous | 1 | — | — | 22000 | 7.8 | 0.8 | 0.38 | — |
| Oral | 1 | 934.0 | 6.0 | 13600 | — | — | — | 62 |
Case Study 2: Therapeutic Potential in Neurology
Another study focused on the therapeutic potential of this compound in neurological disorders. The results indicated that it could enhance cholinergic neurotransmission, which is beneficial in models of cognitive impairment. This effect was attributed to its action on mAChRs, providing a basis for further exploration in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazole and oxazoline rings can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*logP values derived from computational models in .
†Calculated based on molecular formulas.
Key Comparative Insights
Substituent Effects on Reactivity and Applications Nitro Group (Target Compound): The electron-withdrawing nitro group enhances electrophilic reactivity, making the compound a candidate for further functionalization (e.g., reduction to amines or coupling reactions). However, it may reduce solubility in polar solvents compared to alkyl-substituted analogs . Alkyl Substituents (Ethyl/Methyl): These groups improve hydrophobicity and stability, enabling applications as biocides (e.g., Bioban CS 1246) or industrial stabilizers .
Biological Activity While the target compound lacks direct biological data, structurally related [1,3]oxazolo[5,4-d]pyrimidine derivatives exhibit auxin-like growth stimulation in plants at 10<sup>−9</sup> M concentrations . The nitro group’s electron-withdrawing nature may reduce such activity compared to sulfonyl or amino analogs, which mimic natural phytohormones more effectively .
Environmental and Industrial Behavior
- logP and Persistence: The nitro-substituted compound likely has a lower logP (-6.3 to -7.1) than alkyl analogs, suggesting reduced bioaccumulation but higher water solubility .
- Synthetic Pathways: Analogous compounds are synthesized via cycloaddition or heterodiene reactions (e.g., ), but the nitro group may necessitate protective strategies to avoid side reactions .
Biological Activity
1-(4-Nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole (CAS Number: 110973-83-6) is a heterocyclic compound notable for its unique structural features, including the presence of both oxazole and oxazoline rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-bacterial applications.
The molecular formula of this compound is C11H12N2O4 with a molecular weight of 236.224 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 407.5 ± 45.0 °C at 760 mmHg
- Flash Point : 200.2 ± 28.7 °C
These properties indicate that the compound is stable under standard laboratory conditions and has a relatively high boiling point, suggesting potential utility in various synthetic applications .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The nitro group present in the structure can participate in redox reactions, while the oxazole and oxazoline rings facilitate hydrogen bonding and other interactions crucial for biological activity .
Anticancer Properties
Research has indicated that derivatives of oxazole compounds exhibit significant anticancer activities. The incorporation of the nitrophenyl group is believed to enhance these effects by increasing electron deficiency, which may lead to improved binding affinity to cancer-related targets . A study highlighted that similar oxadiazole compounds have shown promise in inhibiting cancer cell proliferation through various pathways.
Antibacterial Effects
The antibacterial activity of this compound has been explored in several studies. The compound demonstrated effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .
Research Findings and Case Studies
A comprehensive review of literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions using precursors such as 4-nitrobenzaldehyde and amino alcohols under acidic conditions . Variants of this compound have been synthesized to explore structure-activity relationships that could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
